2-(4-iodophenyl)-5-methyl-4H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodophenyl)-5-methyl-4H-pyrazol-3-one is an organic compound with a unique structure that includes an iodine atom attached to a phenyl ring, a methyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenyl)-5-methyl-4H-pyrazol-3-one typically involves the reaction of 4-iodoaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enamine, which cyclizes to form the pyrazolone ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-5-methyl-4H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated pyrazolones.
Substitution: Various substituted pyrazolones depending on the nucleophile used.
Scientific Research Applications
2-(4-Iodophenyl)-5-methyl-4H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine atom, which can be used in radiolabeling studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-iodophenyl)-5-methyl-4H-pyrazol-3-one involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The pyrazolone core can interact with active sites of enzymes, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodophenyl)-3-methyl-4H-pyrazol-5-one: Similar structure but with different substitution patterns.
2-(4-Iodophenyl)-4H-pyrazol-3-one: Lacks the methyl group, which can affect its reactivity and properties.
2-(4-Iodophenyl)-5-phenyl-4H-pyrazol-3-one: Contains a phenyl group instead of a methyl group, leading to different chemical behavior.
Uniqueness
2-(4-Iodophenyl)-5-methyl-4H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom makes it particularly useful for radiolabeling and imaging studies, while the pyrazolone core provides a versatile scaffold for further chemical modifications.
Properties
Molecular Formula |
C10H9IN2O |
---|---|
Molecular Weight |
300.10 g/mol |
IUPAC Name |
2-(4-iodophenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H9IN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3 |
InChI Key |
OSFQSWOBCAGDCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.